Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This compound features a unique structure combining a pyrazole moiety with an oxadiazole framework, making it an interesting candidate for various scientific applications, particularly in medicinal chemistry.
This compound has been referenced in various scientific literature and patents, indicating its potential utility in pharmacological applications. For instance, it has been highlighted as a novel compound with autotaxin inhibitory properties, which could be beneficial in treating conditions related to this enzyme .
Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their ring structures. Its classification is significant due to the biological activities often associated with such compounds.
The synthesis of Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate can be achieved through several methods. One common approach involves the reaction of appropriate pyrazole derivatives with oxadiazole precursors under controlled conditions.
The synthesis typically requires:
The molecular structure of Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate includes:
The molecular formula is , and it features specific functional groups that enhance its solubility and interaction with biological targets .
The compound's molecular weight is approximately 253.27 g/mol. It exhibits specific spectral characteristics that can be analyzed using techniques like nuclear magnetic resonance spectroscopy or mass spectrometry to confirm its structure.
Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions typical of oxadiazoles and pyrazoles:
These reactions often require specific catalysts or conditions (e.g., temperature and pH) to proceed efficiently. The reactivity profile of this compound makes it a versatile intermediate in organic synthesis.
The mechanism of action for Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate primarily revolves around its ability to inhibit autotaxin, an enzyme implicated in various pathological processes including cancer progression and inflammation.
Research indicates that by inhibiting autotaxin activity, this compound may reduce the levels of lysophosphatidic acid, a signaling molecule involved in promoting tumor growth and metastasis . The detailed biochemical pathways involved are still under investigation but suggest potential therapeutic applications.
Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate is typically characterized by:
The chemical properties include:
Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate has several potential applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century due to its perceived instability [1] [6]. The pivotal breakthrough occurred in the 1960s with the introduction of Oxolamine, the first commercial drug featuring this scaffold, marketed as a cough suppressant [1] [6]. This milestone demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles and ignited sustained interest in their medicinal applications.
By the 1980s, drug discovery programs began systematically exploiting this scaffold, leading to diverse therapeutics such as the vasodilator Butalamine, the anxiolytic Fasiplon, and the antiviral Pleconaril [1] [6]. The 21st century witnessed accelerated development, exemplified by Ataluren (2014), a 1,2,4-oxadiazole-containing drug for Duchenne muscular dystrophy that functions through nonsense mutation readthrough [6]. Natural product discoveries further validated the scaffold’s biological relevance: Phidianidines A/B (2011), isolated from the sea slug Phidiana militaris, and quisqualic acid from Quisqualis indica seeds demonstrated cytotoxic and neuroactive properties, respectively [1] [3].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | Synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine (cough suppressant) | First therapeutic agent with 1,2,4-oxadiazole core |
1980s | Butalamine (vasodilator), Fasiplon (anxiolytic) | Expansion into cardiovascular/CNS therapeutics |
2000s | Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy) | Treatment of viral infections and genetic disorders |
2011 | Isolation of Phidianidine A/B | Natural products with cytotoxic activity |
Recent data indicates a doubling of research output focused on 1,2,4-oxadiazoles over the past 15 years, reflecting their entrenched role in addressing antimicrobial resistance, oncology, and neurodegenerative diseases [1] [2]. This trajectory underscores the scaffold’s evolution from a synthetic curiosity to a privileged structure in modern drug design.
The 1,2,4-oxadiazole ring serves as a high-performance bioisostere for ester and amide functionalities, addressing critical stability and pharmacokinetic limitations inherent in these groups [3] [8]. This bioisosteric equivalence arises from:
This strategic replacement is exemplified in anti-Alzheimer agents, where 1,2,4-oxadiazole derivatives of donepezil analogs exhibited 7.78-fold greater acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.0158 μM) than the parent drug (IC₅₀ = 0.123 μM) due to optimized target engagement and stability [3]. Similarly, in antibacterial agrochemicals, oxadiazole analogs outperformed bismerthiazol against Xanthomonas oryzae (EC₅₀ = 19.44 μg/mL vs. 77.46 μg/mL) [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis susceptibility) | High (resistance to hydrolysis) | Extended half-life, reduced dosing frequency |
Hydrogen-bonding | Acceptor/donor (amide NH) | Acceptor only | Improved membrane permeability |
Dipole moment | ~1.5–1.8 D (ester) | ~3.9 D | Enhanced target affinity |
pKa | N/A | ~2.49 (conjugate acid) | Tunable solubility and bioavailability |
The scaffold’s versatility extends to CNS drug design, where its balanced lipophilicity (logP ~1–3) and hydrogen-bond acceptor capacity facilitate blood-brain barrier penetration—critical for neuroactive agents like the anxiolytic Fasiplon [3] [6]. These attributes solidify 1,2,4-oxadiazoles as "escape hatches" from the metabolic liabilities of conventional carbonyl groups.
Pyrazole heterocycles impart multifaceted pharmacodynamic advantages when hybridized with 1,2,4-oxadiazoles, creating synergistic scaffolds for targeted therapy. The pyrazole ring contributes:
In anticancer hybrids, pyrazole-oxadiazole conjugates demonstrated potent activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. For example, compound 10j (incorporating a 1,2,3-triazole-pyrazole-oxadiazole architecture) exhibited IC₅₀ values of 1.78–2.46 μM, outperforming etoposide (IC₅₀ = 2.98–4.12 μM) [4]. The activity stemmed from microtubule disruption and apoptosis induction via caspase-3 activation [7].
Table 3: Biological Activities Enabled by Pyrazole-Oxadiazole Hybridization
Biological Target | Pyrazole Contribution | Representative Agents | Efficacy |
---|---|---|---|
Acetylcholinesterase (AChE) | Hydrogen-bonding with peripheral anionic site | Anti-Alzheimer hybrids [3] | IC₅₀ = 0.0158–0.121 μM (>7x donepezil) |
Xanthomonas oryzae | Membrane interaction via lipophilic aryl groups | Antibacterial agrochemicals [5] | EC₅₀ = 19.44 μg/mL (vs. 99.31 μg/mL for standards) |
Cyclooxygenase-2 (COX-2) | Hydrophobic occupancy of secondary binding pocket | Anti-inflammatory agents [7] | TNF-α inhibition: 85% at 10 μM |
Tubulin polymerization | Disruption of colchicine binding site | Anticancer agents [4] | IC₅₀ = 1.78 μM (PC3 cell line) |
Pyrazole’s role in CNS therapeutics is exemplified by quisqualic acid—a natural 1,2,4-oxadiazole with a pyrazole-like aminopropionate chain—which modulates metabotropic glutamate receptors (mGluR II/IV) for neurodegenerative applications [3] [8]. This synergy makes pyrazole-oxadiazole hybrids ideal for multitarget ligands, such as dual AChE/MAO-B inhibitors for Alzheimer’s disease [3]. The pyrazole’s capacity to engage diverse biological targets while improving pharmacokinetics underscores its indispensability in advanced heterocyclic pharmacophores.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7